![molecular formula C12H30O3Si2 B12545594 2,2-Bis{[(trimethylsilyl)oxy]methyl}butan-1-ol CAS No. 663190-10-1](/img/structure/B12545594.png)
2,2-Bis{[(trimethylsilyl)oxy]methyl}butan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Bis{[(trimethylsilyl)oxy]methyl}butan-1-ol es un compuesto organosilícico caracterizado por la presencia de grupos trimetilsililo. Este compuesto destaca por su utilidad en la síntesis orgánica, particularmente en la protección de grupos hidroxilo debido a su estabilidad y facilidad de eliminación en condiciones suaves.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 2,2-Bis{[(trimethylsilyl)oxy]methyl}butan-1-ol normalmente implica la reacción de butan-1-ol con cloruro de trimetilsililo en presencia de una base como piridina o trietilamina. La reacción se lleva a cabo en condiciones anhidras para evitar la hidrólisis del cloruro de trimetilsililo. El esquema de reacción general es el siguiente:
Butan-1-ol+2(Cloruro de trimetilsililo)→2,2−Bis[(trimethylsilyl)oxy]methylbutan-1-ol+2(Ácido clorhídrico)
Métodos de Producción Industrial
A escala industrial, la producción de este compuesto puede implicar procesos de flujo continuo para garantizar una mezcla y reacción eficientes de los reactivos. El uso de sistemas automatizados puede ayudar a mantener las condiciones anhidras necesarias para la reacción.
Análisis De Reacciones Químicas
Tipos de Reacciones
2,2-Bis{[(trimethylsilyl)oxy]methyl}butan-1-ol experimenta varios tipos de reacciones químicas, incluyendo:
Oxidación: El grupo hidroxilo se puede oxidar para formar la cetona o aldehído correspondientes.
Reducción: El compuesto se puede reducir para formar el alcano correspondiente.
Sustitución: Los grupos trimetilsililo se pueden sustituir por otros grupos funcionales en condiciones apropiadas.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen clorocromato de piridinio (PCC) y permanganato de potasio (KMnO4).
Reducción: Los agentes reductores como hidruro de litio y aluminio (LiAlH4) o borohidruro de sodio (NaBH4) se utilizan normalmente.
Sustitución: Las reacciones de sustitución a menudo involucran nucleófilos como haluros o alcóxidos.
Productos Principales
Oxidación: Los productos principales son cetonas o aldehídos.
Reducción: El producto principal es el alcano correspondiente.
Sustitución: Los productos principales dependen del nucleófilo utilizado, lo que da como resultado varios derivados sustituidos.
Aplicaciones Científicas De Investigación
2,2-Bis{[(trimethylsilyl)oxy]methyl}butan-1-ol tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como grupo protector para funcionalidades hidroxilo en síntesis orgánicas complejas.
Biología: El compuesto se puede utilizar en la síntesis de moléculas biológicamente activas donde es necesaria la protección de grupos hidroxilo.
Medicina: Está involucrado en la síntesis de intermediarios farmacéuticos.
Industria: El compuesto se utiliza en la producción de productos químicos y materiales especializados.
Mecanismo De Acción
El mecanismo por el cual 2,2-Bis{[(trimethylsilyl)oxy]methyl}butan-1-ol ejerce sus efectos implica principalmente la protección de grupos hidroxilo. Los grupos trimetilsililo proporcionan impedimento estérico, evitando reacciones no deseadas en el sitio hidroxilo. La protección se puede eliminar en condiciones ácidas o básicas suaves, revelando el grupo hidroxilo libre para reacciones posteriores.
Comparación Con Compuestos Similares
Compuestos Similares
- 2-(Trimethylsilyl)ethanol
- Tetrakis(trimethylsilyl)silane
- Trimethylsilyl chloride
Singularidad
2,2-Bis{[(trimethylsilyl)oxy]methyl}butan-1-ol es único debido a sus grupos trimetilsililo duales, que proporcionan una protección mejorada para funcionalidades hidroxilo en comparación con compuestos con un solo grupo trimetilsililo. Esto lo hace particularmente útil en síntesis orgánicas de varios pasos donde la protección y desprotección selectivas son cruciales.
Propiedades
Número CAS |
663190-10-1 |
|---|---|
Fórmula molecular |
C12H30O3Si2 |
Peso molecular |
278.53 g/mol |
Nombre IUPAC |
2,2-bis(trimethylsilyloxymethyl)butan-1-ol |
InChI |
InChI=1S/C12H30O3Si2/c1-8-12(9-13,10-14-16(2,3)4)11-15-17(5,6)7/h13H,8-11H2,1-7H3 |
Clave InChI |
SNRWJLFEBWHDMV-UHFFFAOYSA-N |
SMILES canónico |
CCC(CO)(CO[Si](C)(C)C)CO[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N~2~-[(2-Aminophenyl)methyl]norvalinamide](/img/structure/B12545512.png)
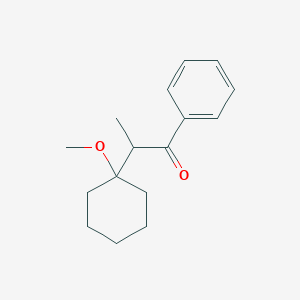
![2,2'-(Methylazanediyl)bis{N-[3-(trifluoromethyl)phenyl]acetamide}](/img/structure/B12545523.png)
![Chloro{3-[2-nitroso-4-(propan-2-yl)phenyl]-3-oxopropyl}mercury](/img/structure/B12545534.png)

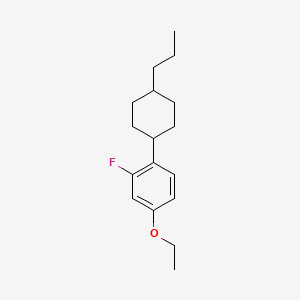
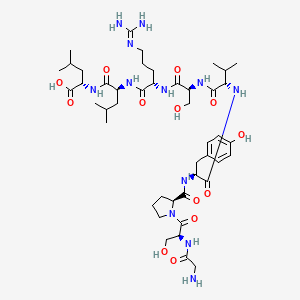


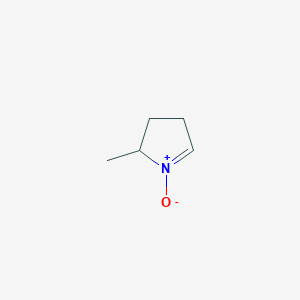
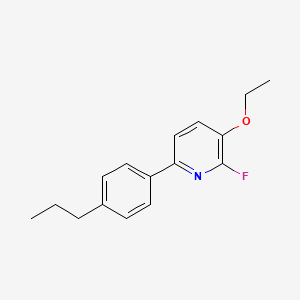
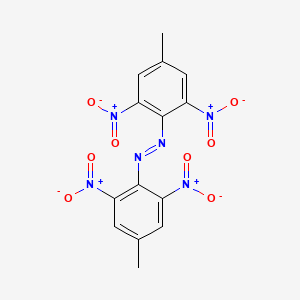
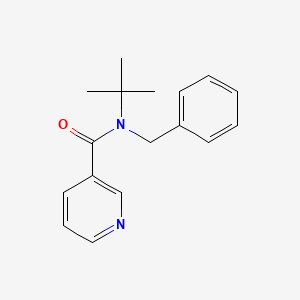
![4-[(1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluoronon-1-en-1-yl)oxy]-N-(prop-2-en-1-yl)benzamide](/img/structure/B12545599.png)
